molecular formula C21H31NO4 B11765386 Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate

Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate

Cat. No.: B11765386
M. Wt: 361.5 g/mol
InChI Key: VMBFJVMWLQDACB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H31NO4
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 898792-52-4

The compound features a morpholine ring, a phenyl group, and an ester functional group, which contribute to its biological activity and versatility in chemical reactions .

The biological activity of Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is primarily attributed to its interaction with specific molecular targets within cells. The morpholine component is known to influence various enzyme activities and receptor interactions, leading to modulation of cellular signaling pathways. This can result in diverse biological effects, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Antimicrobial Activity

In vitro studies have demonstrated that Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate exhibits significant antimicrobial activity against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MICs):

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Studies

In a series of experiments on human cancer cell lines, Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate was tested for cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

The IC50 values suggest that the compound effectively inhibits cell proliferation, making it a potential candidate for further development as an anticancer therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate against multi-drug resistant strains of bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, suggesting a synergistic effect that could address antibiotic resistance issues.

Case Study 2: Cancer Treatment

In preclinical trials involving xenograft models, treatment with Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis within tumors .

Properties

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-4-oxooctanoate

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)11-10-20(23)9-4-3-6-18-7-5-8-19(16-18)17-22-12-14-25-15-13-22/h5,7-8,16H,2-4,6,9-15,17H2,1H3

InChI Key

VMBFJVMWLQDACB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCCCC1=CC(=CC=C1)CN2CCOCC2

Origin of Product

United States

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